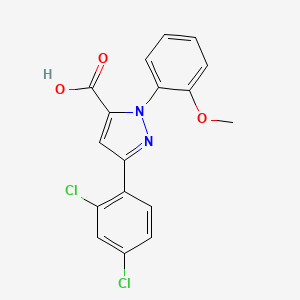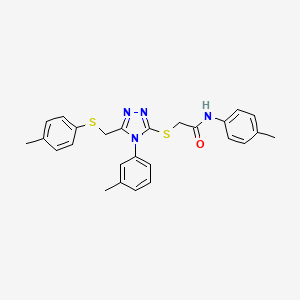![molecular formula C26H23ClN2O4S2 B12019272 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothieno[2,3-d]pyrimidinone core structure, which is known for its potential biological and pharmacological activities. The presence of various functional groups, such as the chlorophenyl and dimethoxyphenyl groups, adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the introduction of the substituents. A typical synthetic route may include:
- Formation of the Benzothieno[2,3-d]pyrimidinone Core : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : This step may involve a nucleophilic substitution reaction using 4-chlorophenyl halides.
- Attachment of the Dimethoxyphenyl Group : This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
- Formation of the Sulfanyl Linkage : This involves the reaction of the intermediate with a thiol reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
- Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
- Reduction : Sodium borohydride or lithium aluminum hydride are common reducing agents.
- Substitution : Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
- Oxidation : Sulfoxides, sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Various substituted aromatic compounds.
科学的研究の応用
- Chemistry : As a building block for the synthesis of more complex molecules.
- Biology : Potential use as a probe for studying biological processes.
- Medicine : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
- Industry : Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds:
- 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other benzothieno[2,3-d]pyrimidinone derivatives.
- Similar compounds include those with different substituents on the aromatic rings or variations in the sulfanyl linkage.
- The unique combination of functional groups in this compound provides distinct chemical and biological properties.
- Its potential for diverse chemical reactions and applications makes it a valuable compound for research and development.
特性
分子式 |
C26H23ClN2O4S2 |
|---|---|
分子量 |
527.1 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-32-20-12-7-15(13-21(20)33-2)19(30)14-34-26-28-24-23(18-5-3-4-6-22(18)35-24)25(31)29(26)17-10-8-16(27)9-11-17/h7-13H,3-6,14H2,1-2H3 |
InChIキー |
DSDFNEPYXHTVOX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019197.png)


![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)


![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019254.png)


![4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12019276.png)
![4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019282.png)
